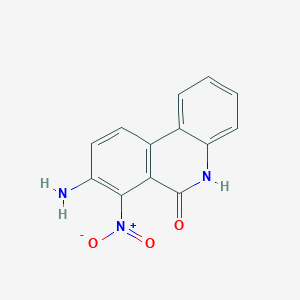![molecular formula C2H9N3O2S B8606218 [(2-AMINOETHYL)SULFAMOYL]AMINE](/img/structure/B8606218.png)
[(2-AMINOETHYL)SULFAMOYL]AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-AMINOETHYL)SULFAMOYL]AMINE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-AMINOETHYL)SULFAMOYL]AMINE typically involves the reaction of ethylenediamine with a sulfonyl chloride derivative. One common method is the reaction of ethylenediamine with sulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-AMINOETHYL)SULFAMOYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(2-AMINOETHYL)SULFAMOYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives are investigated for their antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of [(2-AMINOETHYL)SULFAMOYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms, making it more hydrophobic and less reactive compared to [(2-AMINOETHYL)SULFAMOYL]AMINE.
N,N’-dimethylethylenediamine: Similar to N,N-dimethylethylenediamine, but with methyl groups on different nitrogen atoms, affecting its coordination chemistry and reactivity.
Sulfanilamide: A simpler sulfonamide with a single amine group, commonly used as an antimicrobial agent.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of ethylenediamine and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C2H9N3O2S |
|---|---|
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
1-amino-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C2H9N3O2S/c3-1-2-5-8(4,6)7/h5H,1-3H2,(H2,4,6,7) |
Clé InChI |
QULJXYIIPLJIBW-UHFFFAOYSA-N |
SMILES canonique |
C(CNS(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzenepropanoic acid, a-(1-aminoethyl)-3-cyano-, methyl ester, [R-(R*,R*)]-](/img/structure/B8606213.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate](/img/structure/B8606227.png)
![2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B8606228.png)
